molecular formula C7H5BrN4 B1444352 6-Bromopyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-89-5

6-Bromopyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B1444352
CAS No.: 882670-89-5
M. Wt: 225.05 g/mol
InChI Key: DPSVKHCROGKLLB-UHFFFAOYSA-N
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Description

6-Bromopyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential pharmacological activities, including antitumor, antiviral, and antimicrobial properties . The presence of bromine and amine groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.

Biochemical Analysis

Biochemical Properties

6-Bromopyrido[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, primarily as an inhibitor of tyrosine kinases, cyclin-dependent kinases (CDKs), and other enzymes involved in cell signaling pathways. It interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is essential for studying the regulation of cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to interact with various proteins and biomolecules, further elucidating its role in cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and CDKs, inhibiting their activity. This inhibition leads to the disruption of cell signaling pathways, which in turn affects gene expression and cellular functions. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can alter metabolic processes, leading to changes in metabolite concentrations and overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s effects on cellular function and developing targeted therapies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The transport and distribution of this compound are essential for understanding its pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine typically starts from 2-aminonicotinonitrile. The process involves several key steps:

Industrial Production Methods

Industrial production methods often employ microwave irradiation to enhance the efficiency and yield of the synthesis. This method reduces the formation of undesirable by-products and improves the overall yield of the desired product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromopyrido[2,3-d]pyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .

Biological Activity

6-Bromopyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been reported to act as an inhibitor of several kinases involved in cancer progression, including:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular proliferation. Inhibition of DHFR by pyrido[2,3-d]pyrimidines can lead to antiproliferative effects in cancer cells .
  • Tyrosine Kinases : Compounds in this class have shown promising results against tyrosine kinases such as BCR-ABL and other kinases implicated in tumorigenesis .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against A549 (lung cancer) and H1975 (non-small cell lung cancer) cells, showing IC50 values indicating potent activity .
  • Antibacterial Activity : The compound also displays antibacterial properties, particularly against Gram-positive bacteria. This is significant given the rising resistance to conventional antibiotics .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural modifications. Key observations from SAR studies include:

  • Substitution Patterns : The presence of halogen substituents at specific positions enhances the biological activity of the compound. For example, compounds with bromine or chlorine substitutions have shown improved potency against various targets compared to their unsubstituted counterparts .
  • Side Chain Variations : Modifications in the side chains attached to the pyrido[2,3-d]pyrimidine core significantly affect the compound's interaction with biological targets. Compounds with shorter or branched side chains tend to exhibit lower activity due to steric hindrance affecting their binding efficiency .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound selectively inhibited the growth of A549 and H1975 cells with IC50 values ranging from 0.297 μM to >50 μM depending on structural variations introduced during synthesis .
  • In Vivo Efficacy : Animal models have shown promising results where administration of this compound led to reduced tumor sizes and improved survival rates compared to control groups.

Summary Table of Biological Activities

Activity TypeTarget/MechanismIC50 ValuesReferences
AntitumorA549 (lung cancer)0.440 μM
H1975 (non-small cell lung cancer)0.297 μM
AntibacterialGram-positive bacteriaVariable
Kinase InhibitionDihydrofolate reductaseNot specified

Properties

IUPAC Name

6-bromopyrido[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSVKHCROGKLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730376
Record name 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-89-5
Record name 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-2-fluoronicotinaldehyde (3.0 g, 14.78 mmol), guanidine hydrochloride (1.69 g, 17.74 mmol) and triethylamine (4.48 g, 44.35 mmol) were dissolved in 1-methyl-2-pyrrolidinone (15 mL), and the reaction mixture was stirred at 180° C. for 15 min under microwave. The mixture was cooled to RT, quenched with water (200 mL) and extracted with ethyl acetate (2×300 mL). The organic layers were combined, washed with water (3×50 mL) and brine (3×50 mL), dried over sodium sulfate, filtered, and concentrated to afford a crude product, which was purified by silica gel column chromatography (ethyl acetate:petroleum ether=3:1) to afford 6-bromopyrido[2,3-d]pyrimidin-2-amine (2.0 g, 60%) as a yellow solid. MS (ES+) C7H5BrN4 requires: 224, 226. found: 225, 227 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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